molecular formula C7H10Cl2N2O2 B2694006 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride CAS No. 1214125-62-8

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

Cat. No.: B2694006
CAS No.: 1214125-62-8
M. Wt: 225.07
InChI Key: UGQUXFNSOLCQES-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N2O2. It is a derivative of pyridine and is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride typically involves the reaction of pyridine derivatives with glycine derivatives under specific conditions. One common method includes the reaction of 2-chloropyridine with glycine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds .

Scientific Research Applications

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted biological research .

Properties

IUPAC Name

2-amino-2-pyridin-3-ylacetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-6(7(10)11)5-2-1-3-9-4-5;;/h1-4,6H,8H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQUXFNSOLCQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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